o-Isopropoxyphenyl chloroformate
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Overview
Description
o-Isopropoxyphenyl chloroformate: is an organic compound with the molecular formula C10H11ClO3 . It is a colorless liquid that is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals . The compound is known for its reactivity due to the presence of the chloroformate group, which makes it a valuable reagent in chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: o-Isopropoxyphenyl chloroformate can be synthesized through the reaction of o-isopropoxyphenol with phosgene . The reaction typically takes place in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
o-Isopropoxyphenol+Phosgene→o-Isopropoxyphenyl chloroformate+HCl
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is carried out in a controlled environment to ensure safety and efficiency. The use of continuous flow reactors and automated systems helps in maintaining the reaction conditions and minimizing the risks associated with handling phosgene .
Chemical Reactions Analysis
Types of Reactions: o-Isopropoxyphenyl chloroformate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloroformate group is highly reactive towards nucleophiles, leading to the formation of carbamates, carbonates, and other derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form o-isopropoxyphenol and carbon dioxide.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Solvents: Organic solvents such as dichloromethane, tetrahydrofuran, and acetonitrile are commonly used.
Major Products:
Carbamates: Formed by the reaction with amines.
Carbonates: Formed by the reaction with alcohols.
Scientific Research Applications
o-Isopropoxyphenyl chloroformate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules and the preparation of enzyme inhibitors.
Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of o-Isopropoxyphenyl chloroformate involves the reactivity of the chloroformate group. The compound acts as an electrophile, reacting with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
- Phenyl chloroformate
- Methyl chloroformate
- Ethyl chloroformate
Comparison: o-Isopropoxyphenyl chloroformate is unique due to the presence of the isopropoxy group, which imparts different reactivity and solubility properties compared to other chloroformates. This makes it particularly useful in specific synthetic applications where other chloroformates may not be suitable .
Properties
CAS No. |
42572-19-0 |
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Molecular Formula |
C10H11ClO3 |
Molecular Weight |
214.64 g/mol |
IUPAC Name |
(2-propan-2-yloxyphenyl) carbonochloridate |
InChI |
InChI=1S/C10H11ClO3/c1-7(2)13-8-5-3-4-6-9(8)14-10(11)12/h3-7H,1-2H3 |
InChI Key |
LCZRGRFZVSOZLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC=C1OC(=O)Cl |
Origin of Product |
United States |
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